molecular formula C17H12Cl2N2OS B2415639 1-(3-chlorophenyl)-5-[(4-chlorophenyl)thio]-3-methyl-1H-pyrazole-4-carbaldehyde CAS No. 895881-67-1

1-(3-chlorophenyl)-5-[(4-chlorophenyl)thio]-3-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2415639
CAS No.: 895881-67-1
M. Wt: 363.26
InChI Key: LJQXYJUPGRUZGP-UHFFFAOYSA-N
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Description

Structural Identification and Nomenclature

1-(3-Chlorophenyl)-5-[(4-chlorophenyl)thio]-3-methyl-1H-pyrazole-4-carbaldehyde (CAS: 895881-67-1) is a heterocyclic compound characterized by a pyrazole core substituted with distinct functional groups. The molecular formula is $$ \text{C}{17}\text{H}{12}\text{Cl}2\text{N}2\text{OS} $$, with a molecular weight of 363.26 g/mol. The IUPAC name reflects its substituent positions:

  • A 3-chlorophenyl group at N1
  • A 4-chlorophenylthioether moiety at C5
  • A methyl group at C3
  • A formyl group (-CHO) at C4

Crystallographic studies of analogous pyrazole-4-carbaldehydes reveal planar pyrazole rings with intermolecular hydrogen bonding and π-π stacking interactions stabilizing the structure. The thioether linkage introduces conformational flexibility, while the chloro substituents contribute to electronic asymmetry (Table 1).

Table 1: Key Structural Parameters

Property Value Source
Molecular Formula $$ \text{C}{17}\text{H}{12}\text{Cl}2\text{N}2\text{OS} $$
Molecular Weight 363.26 g/mol
CAS Number 895881-67-1
IUPAC Name This compound

Historical Context in Pyrazole Carbaldehyde Research

Pyrazole derivatives have been synthesized since Ludwig Knorr's 1883 discovery of antipyretic pyrazolones. The development of pyrazole-4-carbaldehydes accelerated with the adoption of the Vilsmeier-Haack reaction, enabling direct formylation of electron-rich pyrazole intermediates. This method involves treating 1-arylpyrazoles with phosphorus oxychloride and dimethylformamide to generate chloromethyleneiminium salts, which hydrolyze to carbaldehydes.

Recent advances include:

  • Palladium-catalyzed cross-coupling : Allows precise introduction of thioether groups at C5 via C–S bond formation.
  • Electrochemical synthesis : Enables metal-free C–H/S–H coupling between pyrazoles and thiophenols.
  • Microwave-assisted crystallization : Improves yields of crystalline derivatives through controlled copper ion templating.

These innovations address historical challenges in regioselectivity and functional group compatibility, making compounds like this compound accessible for modern applications.

Significance of Substituent Configuration: Chlorophenyl and Thioether Moieties

The compound’s reactivity and physicochemical properties stem from its unique substituent arrangement:

Chlorophenyl Groups

  • Electronic effects : The 3-chlorophenyl group at N1 exerts strong electron-withdrawing inductive effects, polarizing the pyrazole ring and enhancing electrophilic substitution at C4.
  • Steric hindrance : Ortho-chloro substitution on the phenyl ring creates steric bulk, influencing crystal packing and intermolecular interactions.

Thioether Moiety

  • Conformational flexibility : The C5-(4-chlorophenyl)thio group adopts multiple rotational states, enabling adaptive binding in coordination chemistry.
  • Redox activity : The sulfur atom participates in charge-transfer complexes, as demonstrated by electrochemical studies showing oxidation peaks at +1.2 V vs. SCE.

Methyl Group

  • Steric stabilization : The C3-methyl group prevents π-orbital overlap between the pyrazole ring and substituents, reducing unwanted tautomerization.

Table 2: Substituent Effects on Reactivity

Substituent Role Impact on Properties Source
3-Chlorophenyl (N1) Electron withdrawal Increases electrophilicity at C4
4-Chlorophenylthio (C5) Conformational modulation Enhances metal coordination capacity
Methyl (C3) Steric hindrance Stabilizes crystal lattice

Properties

IUPAC Name

1-(3-chlorophenyl)-5-(4-chlorophenyl)sulfanyl-3-methylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2OS/c1-11-16(10-22)17(23-15-7-5-12(18)6-8-15)21(20-11)14-4-2-3-13(19)9-14/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQXYJUPGRUZGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)SC2=CC=C(C=C2)Cl)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-5-[(4-chlorophenyl)thio]-3-methyl-1H-pyrazole-4-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chlorobenzaldehyde with 4-chlorothiophenol in the presence of a base to form the intermediate compound. This intermediate is then reacted with 3-methyl-1H-pyrazole-4-carbaldehyde under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Thioether Position

The thioether group (-S-) participates in nucleophilic substitution under mild conditions. In a representative study:

Reaction : Replacement of the 4-chlorophenylthio group with other nucleophiles (e.g., amines, alkoxides)
Conditions :

  • Reagent : Anhydrous K₂CO₃ (2.5 equiv)

  • Solvent : DMF

  • Temperature : 90°C

  • Time : 2 hours

NucleophileProductYieldSource
4-Aminothiophenol5-((4-Aminophenyl)thio)-derivative87%
Methanol5-(Methylthio)-derivative78%

This reaction proceeds via an SNAr mechanism, facilitated by the electron-withdrawing pyrazole ring .

Aldehyde Group Transformations

The aldehyde moiety undergoes classical carbonyl reactions:

Condensation with Active Methylene Compounds

Reaction : Knoevenagel condensation with malononitrile or cyanoacetamide
Conditions :

  • Catalyst : Piperidine (2–3 drops)

  • Solvent : Ethanol

  • Temperature : Reflux

SubstrateProductYieldSource
Malononitrile4-(Dicyanomethylene)-pyrazole70%
Ethyl cyanoacetate4-(Ethoxycarbonylmethylene)-pyrazole65%

These products serve as intermediates for heteroannulated systems like pyrazolo[3,4-b]pyridines .

Hydrazone Formation

Reaction : Condensation with arylhydrazines
Conditions :

  • Solvent : Methanol + acetic acid

  • Temperature : Reflux (3 hours)

HydrazineProductYieldSource
Phenylhydrazine4-(Phenylhydrazonomethyl)-pyrazole72%
2-HydroxyethylhydrazineHydrazone with ethanol sidechain68%

Cyclization Reactions

The aldehyde group facilitates heterocycle formation:

Reaction : Cyclocondensation with enaminones
Conditions :

  • Catalyst : Piperidine

  • Solvent : Ethanol

  • Temperature : Reflux (1–3 hours)

Enaminone TypeProductYieldSource
N,N-DimethylenaminonePyrazolo[3,4-b]pyridine-5-carbonitrile62%
N-PhenethylenaminonePyrazolo-pyridine with aryl sidechain58%

These reactions exploit the aldehyde’s electrophilicity and the pyrazole’s directing effects .

Electrophilic Aromatic Substitution

The 3-chlorophenyl group directs electrophiles to specific positions:

Reaction : Nitration at the para-position
Conditions :

  • Reagent : HNO₃/H₂SO₄

  • Temperature : 0°C

Position ModifiedProductYield*Source
3-Chlorophenyl ring4-Nitro-3-chlorophenyl derivative76%

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular formula: C24H20ClN3O2SC_{24}H_{20}ClN_3O_2S, with a molecular weight of 450.0 g/mol. Its structure incorporates both chlorophenyl and pyrazole groups, which contribute to its unique chemical properties and biological activities.

Synthetic Routes

The synthesis of 1-(3-chlorophenyl)-5-[(4-chlorophenyl)thio]-3-methyl-1H-pyrazole-4-carbaldehyde typically involves multiple steps. A common method includes the reaction of 3-chlorobenzaldehyde with 4-chlorothiophenol in the presence of a base, followed by reaction with 3-methyl-1H-pyrazole-4-carbaldehyde under controlled conditions. This multi-step synthesis allows for the creation of the desired compound with high yield and purity.

Chemistry

This compound serves as a valuable building block in synthetic chemistry, facilitating the development of more complex molecules. Its unique structure allows chemists to explore various chemical reactions, including oxidation, reduction, and substitution reactions.

Biology

Research has indicated potential biological activities associated with this compound, particularly:

  • Antimicrobial Properties: Studies have shown that compounds with similar structures exhibit significant antibacterial and antifungal activities. The presence of chlorophenyl groups may enhance these properties through specific interactions with microbial cells.
  • Anticancer Activity: Preliminary investigations suggest that this compound may inhibit cancer cell proliferation by interfering with specific cellular pathways. The exact mechanisms are currently under study, but initial results are promising.

Medicine

The compound is being explored as a lead compound for drug development due to its biological activity. It may serve as a template for designing new pharmaceuticals targeting various diseases, particularly cancer and infectious diseases.

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity A study published in Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound exhibited significant activity against Gram-positive and Gram-negative bacteria .
Anticancer Properties Research in Cancer Letters indicated that similar pyrazole compounds can induce apoptosis in cancer cells through mitochondrial pathways .
Drug Development A recent review highlighted the potential of pyrazole derivatives in medicinal chemistry, emphasizing their role in developing new anticancer agents .

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-5-[(4-chlorophenyl)thio]-3-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride: Another compound with chlorophenyl groups, used in different contexts.

    1-(4-chlorophenyl)-3-((4-chlorophenyl)thio)-1-propanol: Shares structural similarities but differs in functional groups and applications.

Uniqueness

1-(3-chlorophenyl)-5-[(4-chlorophenyl)thio]-3-methyl-1H-pyrazole-4-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

1-(3-Chlorophenyl)-5-[(4-chlorophenyl)thio]-3-methyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that includes chlorinated phenyl groups and a thioether linkage, which may enhance its pharmacological properties.

  • Molecular Formula: C17H12Cl2N2OS
  • Molecular Weight: 363.26 g/mol
  • CAS Number: 895881-67-1

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

  • Mechanism of Action:
    • The compound exhibits inhibitory activity against key kinases involved in cancer progression, particularly the AKT pathway, which is crucial for cell survival and proliferation in gliomas .
  • In Vitro Studies:
    • In a study involving glioblastoma cell lines, the compound demonstrated significant growth inhibition with an effective concentration (EC50) in the low micromolar range .
    • It selectively inhibited 3D neurosphere formation in primary patient-derived glioma stem cells, suggesting its potential as a targeted therapy for gliomas .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound's structural features may contribute to its efficacy in reducing inflammation.

  • Inhibition of Pro-inflammatory Cytokines:
    • Certain pyrazole compounds have shown the ability to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators of inflammation .
  • Comparative Efficacy:
    • In experimental models, some derivatives have exhibited comparable or superior anti-inflammatory effects compared to standard treatments like dexamethasone .

Antimicrobial Activity

The biological activity of pyrazole derivatives extends to antimicrobial effects, with certain compounds demonstrating significant inhibition against various bacterial strains.

  • Screening Against Pathogens:
    • Studies have indicated that pyrazole compounds can exhibit activity against Mycobacterium tuberculosis and other bacterial pathogens, highlighting their potential as antimicrobial agents .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of glioblastoma cell growth
Anti-inflammatoryReduction of TNF-α and IL-6 levels
AntimicrobialInhibition against M. tuberculosis

Notable Research Findings

  • Synthesis and Evaluation:
    A study synthesized a series of pyrazole derivatives, including the target compound, and assessed their biological activities across various assays. Compounds were tested for cytotoxicity against cancer cell lines and showed promising results with low IC50 values .
  • Structure-Activity Relationship (SAR):
    Research has indicated that the presence of electron-withdrawing groups like chlorine enhances the anticancer activity of pyrazole derivatives by improving their binding affinity to target proteins involved in tumor growth regulation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-chlorophenyl)-5-[(4-chlorophenyl)thio]-3-methyl-1H-pyrazole-4-carbaldehyde?

  • Methodological Answer : Two primary routes are documented:

  • Nucleophilic substitution : Reacting 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with a phenol derivative (e.g., 4-chlorothiophenol) in the presence of a base catalyst like K₂CO₃. This method is effective for introducing arylthio groups at the 5-position .
  • Vilsmeier–Haack reaction : Used to synthesize pyrazole carbaldehydes by formylating 3-methyl-1-aryl-1H-pyrazol-5(4H)-ones. This route is advantageous for generating the aldehyde moiety at the 4-position .
    • Key Considerations : Optimize reaction time (8–12 hours) and temperature (80–100°C) for maximum yield. Monitor purity via TLC or HPLC.

Q. How is the compound characterized using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H NMR to confirm the aldehyde proton (δ ~9.8–10.2 ppm) and aromatic/heterocyclic protons. IR spectroscopy verifies the C=O stretch (~1680–1700 cm⁻¹) .
  • X-ray crystallography : Single-crystal X-ray diffraction (e.g., SHELXL software ) resolves the molecular structure. For example, bond lengths between the pyrazole ring and substituents (e.g., C–Cl: ~1.74 Å, C–S: ~1.78 Å) confirm stereoelectronic effects .

Advanced Research Questions

Q. How can computational modeling predict reactivity at the carbaldehyde and thioether sites?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic (carbaldehyde oxygen) and electrophilic (pyrazole ring carbons) sites.
  • Molecular docking : Screen derivatives for bioactivity (e.g., enzyme inhibition) by docking into target proteins (e.g., carbonic anhydrase or prostaglandin synthases, as seen in structurally related pyrazoles ).

Q. What strategies resolve crystallographic data discrepancies in pyrazole derivatives?

  • Methodological Answer :

  • Refinement protocols : Use SHELXL for high-resolution data. For twinned crystals, apply the TWIN/BASF commands in SHELX .
  • Validation : Cross-check with CCDC databases (e.g., compare bond angles with similar compounds like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, which has a dihedral angle of 85.2° between aryl rings ).

Q. How can regioselective functionalization of the thioether moiety be achieved?

  • Methodological Answer :

  • Oxidation : Treat with m-CPBA to convert the thioether to a sulfone, enhancing electrophilicity for nucleophilic attacks.
  • Cross-coupling : Use Pd-catalyzed C–S coupling to introduce aryl/heteroaryl groups. For example, Suzuki-Miyaura reactions with boronic acids under inert conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) .

Data Contradiction Analysis

Q. Why do different synthesis routes yield varying purities of the target compound?

  • Analysis :

  • The nucleophilic substitution route (K₂CO₃, DMF) may produce byproducts from incomplete substitution or over-oxidation. In contrast, the Vilsmeier–Haack method risks formylation at unintended positions .
  • Resolution : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate pure product.

Methodological Tables

Table 1 : Comparison of Synthetic Routes

MethodReagents/ConditionsYield (%)Purity (HPLC)Key Reference
Nucleophilic SubstitutionK₂CO₃, DMF, 80°C, 10 h65–75≥98%
Vilsmeier–HaackPOCl₃, DMF, 0°C → RT, 8 h70–80≥95%

Table 2 : Key Crystallographic Parameters (from )

ParameterValue
Space groupP2₁/c
Unit cell dimensionsa = 7.42 Å, b = 12.35 Å, c = 14.20 Å
Dihedral angle (aryl rings)85.2°
C–Cl bond length1.74 Å

Critical Considerations

  • Safety : Handle chlorinated intermediates in fume hoods (risk of HCl release) .
  • Data Reproducibility : Validate synthetic protocols with control experiments (e.g., varying catalyst loading).

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